Taurocholic acid

Vue d'ensemble

Description

Il s'agit d'un composant essentiel de la bile chez les animaux carnivores et joue un rôle important dans l'émulsification et l'absorption des graisses alimentaires . Ce composé est largement utilisé dans la recherche scientifique et les applications industrielles en raison de ses propriétés uniques.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le taurocholate de sodium hydraté est synthétisé à partir de l'acide cholique et de la taurine. La réaction implique la conjugaison de l'acide cholique avec la taurine en présence d'un catalyseur approprié. La réaction est généralement effectuée sous des conditions contrôlées de température et de pH pour assurer la formation du produit souhaité .

Méthodes de production industrielles : En milieu industriel, le taurocholate de sodium hydraté est produit en extrayant la bile d'animaux, suivie d'une purification et d'une modification chimique pour obtenir la forme de sel de sodium. Le processus implique plusieurs étapes, notamment l'extraction, la filtration et la cristallisation, pour assurer une pureté et une qualité élevées du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le taurocholate de sodium hydraté subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, résultant en des produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides biliaires oxydés, tandis que la réduction peut produire des acides biliaires réduits .

4. Applications de la recherche scientifique

Le taurocholate de sodium hydraté a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme détergent et émulsifiant dans diverses réactions et processus chimiques.

Biologie : Il est utilisé pour étudier l'absorption et le métabolisme des graisses dans les systèmes biologiques.

Industrie : Il est utilisé dans la production de détergents, d'émulsifiants et d'autres produits industriels.

5. Mécanisme d'action

Le taurocholate de sodium hydraté agit comme un détergent pour solubiliser les graisses pour l'absorption dans le système digestif. Il interagit avec la lipase activée par les sels biliaires et les récepteurs des acides biliaires pour faciliter l'émulsification et l'absorption des graisses alimentaires . Le composé est absorbé dans les intestins et réabsorbé par le foie via la circulation entérohépatique .

Composés similaires :

Acide désoxycholique : Un autre acide biliaire impliqué dans l'émulsification des graisses.

Acide chénodeoxycholique : Un acide biliaire utilisé dans le traitement des calculs biliaires.

Acide ursodeoxycholique : Un acide biliaire utilisé pour traiter certaines maladies du foie.

Unicité : Le taurocholate de sodium hydraté est unique en raison de sa conjugaison spécifique avec la taurine, ce qui améliore sa solubilité et son efficacité en tant que détergent. Cette propriété le rend particulièrement utile dans la recherche scientifique et les applications industrielles .

Applications De Recherche Scientifique

Role in Liver Diseases

Immunomodulatory Effects

Recent studies have shown that taurocholic acid can inhibit the response to interferon-α therapy in chronic hepatitis B patients. It was observed that this compound reduced the effector functions of CD8+ T and natural killer cells, leading to a poor therapeutic response in these patients. This suggests that this compound may play a role in the immune evasion of hepatitis B virus by modulating immune cell activity .

Promotion of Liver Cirrhosis

Research indicates that this compound is not merely a biomarker but an active promoter of liver cirrhosis. It appears to activate hepatic stellate cells, which are crucial in the progression of liver fibrosis. Elevated levels of this compound were found to correlate positively with the severity of liver cirrhosis, suggesting its potential as a therapeutic target for managing liver diseases .

Metabolic Regulation

Effects on Glycemic Control

Intrajejunal administration of this compound has been shown to significantly reduce glycemic responses during glucose infusion in healthy individuals. This effect is associated with an increase in glucagon-like peptide-1 (GLP-1) levels, which plays a crucial role in insulin secretion and glucose metabolism. These findings indicate the potential for using this compound as a therapeutic agent in type 2 diabetes management .

Gut Microbiota Interaction

Influence on Gut Microbial Composition

this compound has been implicated in modulating gut microbiota, which can influence various health outcomes, including colorectal cancer risk. It stimulates bacteria capable of converting taurine and cholic acid into potentially harmful metabolites like hydrogen sulfide and deoxycholic acid. The alteration of gut microbial composition by this compound underscores its significance in gastrointestinal health and disease prevention .

Therapeutic Potential

Hepatic Lipid Metabolism

Recent studies have demonstrated that dietary supplementation with this compound can reduce excessive hepatic lipid accumulation, thereby improving liver health. This effect is mediated through the activation of specific signaling pathways (TGR5 and FXR) that enhance bile acid reabsorption and alter gut microbiota composition .

Biliary Damage Prevention

this compound has also been shown to stimulate biliary hyperplasia and prevent biliary damage through enhanced signaling pathways involving vascular endothelial growth factor (VEGF). This property may have implications for treating conditions like primary biliary cholangitis and primary sclerosing cholangitis .

Summary Table: Applications of this compound

Mécanisme D'action

Sodium taurocholate hydrate acts as a detergent to solubilize fats for absorption in the digestive system. It interacts with bile salt-activated lipase and bile acid receptors to facilitate the emulsification and absorption of dietary fats . The compound is absorbed in the intestines and reabsorbed by the liver via enterohepatic circulation .

Comparaison Avec Des Composés Similaires

Deoxycholic Acid: Another bile acid involved in fat emulsification.

Chenodeoxycholic Acid: A bile acid used in the treatment of gallstones.

Ursodeoxycholic Acid: A bile acid used to treat certain liver diseases.

Uniqueness: Sodium taurocholate hydrate is unique due to its specific conjugation with taurine, which enhances its solubility and effectiveness as a detergent. This property makes it particularly useful in scientific research and industrial applications .

Activité Biologique

Taurocholic acid (TCA) is a bile acid formed by the conjugation of cholic acid with taurine. It plays a significant role in digestion and has been implicated in various biological activities, including modulation of gut microbiota, anti-inflammatory effects, and potential roles in cancer biology. This article explores the biological activity of this compound through various studies and findings.

1. Metabolism and Interaction with Gut Microbiota

This compound is metabolized by gut microbiota, which can lead to the production of potentially harmful metabolites. Research indicates that TCA can stimulate specific bacteria capable of converting it into hydrogen sulfide (H₂S) and deoxycholic acid (DCA), both of which are associated with carcinogenic processes.

Key Findings:

- Hydrogen Sulfide Production: TCA metabolism by gut bacteria can lead to increased levels of H₂S, which has been linked to inflammation and colorectal cancer (CRC) promotion .

- Deoxycholic Acid Formation: The conversion of TCA to DCA by bacteria such as Clostridium scindens has been identified as a significant factor in tumor promotion within the colon .

2. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of this compound, particularly in models of inflammation induced by lipopolysaccharides (LPS).

Research Insights:

- Zebrafish Models: TCA demonstrated efficacy in reducing LPS-induced inflammation in zebrafish, indicating its potential as an anti-inflammatory agent .

- Macrophage Activation: In vitro studies showed that TCA significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages, suggesting its role in modulating immune responses .

3. Implications in Cancer Biology

The role of this compound in cancer biology is multifaceted. While it may promote tumorigenesis through its metabolites, it also exhibits protective effects against certain types of cellular stress.

Case Studies:

- Hepatocellular Carcinoma (HCC): In a mouse model for HCC, administration of tauroursodeoxycholic acid (a derivative related to TCA) resulted in reduced tumor burden and improved liver function markers. This suggests a protective role against carcinogen-induced liver damage .

- Endoplasmic Reticulum Stress: TCA has been shown to mitigate endoplasmic reticulum (ER) stress during hepatocarcinogen exposure, reducing apoptosis in hepatocytes and promoting cell survival .

4. Antimicrobial Activity

TCA also exhibits antimicrobial properties, affecting bacterial viability through mechanisms involving cellular ionization and membrane integrity.

Experimental Results:

- Intracellular Potassium Release: Studies demonstrated that TCA induces a dose-dependent release of potassium ions from bacterial cells, leading to cell death at higher concentrations . This effect underscores its potential use as an antimicrobial agent against certain pathogens.

5. Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Propriétés

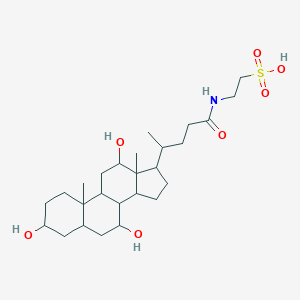

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWWGRHZICKQGZ-HZAMXZRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145-42-6 (mono-hydrochloride salt) | |

| Record name | Taurocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883259 | |

| Record name | Taurocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taurocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water and ethanol; slightly soluble in ether and ethyl acetate, Freely soluble in water; soluble in alcohol; almost insoluble in ether and ethyl acetate | |

| Record name | TAUROCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clusters of slender, four-sided prisms from alcohol + ether, Crystals | |

CAS No. |

81-24-3, 345909-26-4 | |

| Record name | Taurocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurocholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAUROCHOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonic acid, 2-[[(3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Taurocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]ethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium taurocholate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAUROCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E090O0G3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAUROCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes about 125 °C, 125 °C | |

| Record name | Taurocholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAUROCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does taurocholic acid interact with cells and tissues, and what are the downstream effects of these interactions?

A1: this compound primarily interacts with the liver and intestines. In the liver, it binds to the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis, transport, and metabolism. This binding leads to the suppression of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis [, , ]. In the intestines, this compound facilitates the digestion and absorption of lipids and fat-soluble vitamins []. It also influences gut motility and the composition of the gut microbiota [, ].

Q2: Can this compound influence cholangiocyte function?

A2: Yes, research suggests that this compound can protect cholangiocytes from tumor necrosis factor-alpha (TNF-α)-induced damage. This protective effect appears to be mediated by a phosphatidylinositol-3-kinase (PI3K)-dependent pathway [].

Q3: Does dietary protein source affect this compound kinetics?

A3: Yes, studies in cats demonstrate that feeding a soybean-based diet versus a casein-based diet leads to a greater this compound pool size and impacts bile acid composition. The specific mechanisms driving these changes require further investigation [].

Q4: What is the role of taurine status on the kinetics and metabolism of this compound?

A4: Taurine, a component of this compound, is crucial for bile acid conjugation. Studies show that taurine-depleted cats have altered bile acid profiles with decreased this compound and increased glycocholic acid compared to taurine-replete cats. These findings highlight the importance of taurine status for maintaining normal bile acid metabolism [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C26H45NO7S, and its molecular weight is 515.7 g/mol.

Q6: What analytical techniques are used to identify and quantify this compound?

A6: Various methods are employed to study this compound, including:

- Thin-layer chromatography (TLC): Used for qualitative and quantitative analysis of bile acids, including this compound [, ].

- High-performance liquid chromatography (HPLC): Commonly coupled with mass spectrometry (LC-MS/MS) for sensitive and specific quantification of individual bile acids in various biological matrices [, ].

- Radioisotope-labeled precursors: Used to study the metabolism and kinetics of this compound in vivo [, , ].

Q7: How does this compound contribute to the formation of micelles, and what is its critical micellar concentration?

A7: this compound, like other bile acids, is amphipathic, meaning it has both hydrophilic and hydrophobic regions. This property allows it to form micelles in aqueous solutions. The critical micellar concentration of this compound, the concentration at which micelles begin to form, is influenced by factors like pH [].

Q8: Does the presence of other molecules, such as lecithin, influence the ability of this compound to disrupt the gastric mucosal barrier?

A8: Research suggests that unlike ionized bile salts, the disruption of the gastric mucosal barrier by this compound is not solely dependent on micelle formation and the dissolution of mucosal membrane lipids. Saturating a this compound solution with lecithin did not prevent barrier disruption, indicating a different mechanism of action [].

Q9: How is this compound absorbed and transported within the body?

A9: this compound, synthesized in the liver, is secreted into bile and released into the small intestine. The majority is reabsorbed in the ileum via an active transport system and returned to the liver through the portal vein, completing the enterohepatic circulation [].

Q10: What factors can influence the absorption of this compound in the intestines?

A10: Studies show that the presence of undigested triglycerides can significantly reduce this compound absorption in the ileum, suggesting a potential mechanism for bile acid malabsorption [].

Q11: Can exposure to high concentrations of this compound damage gastric mucosa?

A11: Yes, studies show that this compound, especially at low pH, can disrupt the gastric mucosal barrier, leading to increased permeability and potential damage []. The presence of hydrochloric acid appears to exacerbate this effect [].

Q12: Is there a link between bile acid reflux, aspirin ingestion, and gastric mucosal damage?

A12: Research suggests a potential synergistic effect between aspirin and this compound in causing gastric mucosal damage. The simultaneous presence of both agents led to a significantly prolonged disruption of the gastric mucosal barrier compared to either agent alone [].

Q13: Can this compound be used to enhance drug delivery?

A13: Yes, this compound's ability to target the liver and its role in enterohepatic circulation make it a promising candidate for drug delivery strategies. For example, this compound-linked drug conjugates have been explored for improved oral drug delivery and targeted therapy [].

Q14: How does this compound influence the composition and function of the gut microbiota?

A14: this compound, along with other bile acids, plays a crucial role in shaping the gut microbial community. It acts as a substrate for bacterial metabolism and can inhibit the growth of certain bacterial species while promoting the growth of others [].

Q15: Can alterations in bile acid metabolism, particularly involving this compound, contribute to Clostridium difficile infection?

A15: Recent research suggests a potential link between bile acid metabolism and susceptibility to Clostridium difficile infection. The relative abundance of this compound, a germinant for C. difficile spores, was elevated in patients with recurrent C. difficile infection. This suggests that interventions targeting gut microbiota and bile acid metabolism could hold promise for managing C. difficile infections [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.